N-methyl-1-(quinazolin-4-yl)piperidin-4-amine is a compound that belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. Quinazolines are bicyclic compounds that consist of a benzene ring fused to a pyrimidine ring. This specific compound features a piperidine moiety, which contributes to its pharmacological properties. The interest in this compound arises from its potential as a therapeutic agent in various medical conditions, including cancer and neurodegenerative diseases.
The compound can be synthesized through various chemical processes, often involving the manipulation of quinazoline derivatives and piperidine structures. Research has shown that quinazoline derivatives can be synthesized from anthranilic acid and other precursors using methods such as microwave irradiation and catalytic conditions .
N-methyl-1-(quinazolin-4-yl)piperidin-4-amine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It is also categorized under bioactive compounds, given its potential role in medicinal chemistry.
The synthesis of N-methyl-1-(quinazolin-4-yl)piperidin-4-amine typically involves several steps:
The synthesis can be optimized using various conditions, such as solvent selection (e.g., dimethylformamide) and temperature control, to enhance yield and purity. Techniques like high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the reactions and isolate the desired product .
The molecular structure of N-methyl-1-(quinazolin-4-yl)piperidin-4-amine includes:
The molecular formula is , and its molecular weight is approximately 232.30 g/mol.
The compound's structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which provide insights into its functional groups and connectivity .
N-methyl-1-(quinazolin-4-yl)piperidin-4-amine can participate in various chemical reactions due to its functional groups:
These reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity for the desired product.
The mechanism of action for N-methyl-1-(quinazolin-4-yl)piperidin-4-amine is primarily linked to its interaction with specific biological targets, such as enzymes or receptors involved in disease pathways. For instance:
Experimental studies using docking simulations have provided insights into how this compound interacts at the molecular level with various targets, further elucidating its potential therapeutic effects.
N-methyl-1-(quinazolin-4-yl)piperidin-4-amine typically exhibits:
The chemical properties include:
Relevant data from spectroscopy (NMR, IR) can confirm these properties by providing information about functional groups and molecular interactions .
N-methyl-1-(quinazolin-4-yl)piperidin-4-amine has several potential applications in scientific research:
Quinazoline derivatives constitute a structurally diverse class of bioactive compounds characterized by a fused benzene-pyrimidine ring system. Their significance in oncology stems from:
Targeted Kinase Inhibition: Over 50% of FDA-approved quinazoline-based drugs inhibit tyrosine kinases involved in carcinogenesis. Gefitinib and erlotinib (EGFR inhibitors) exemplify clinically validated quinazoline agents that disrupt signal transduction in non-small cell lung cancer [2] . The planar quinazoline core enables competitive ATP binding through π-π stacking interactions within kinase domains.
Multifunctional Pharmacological Profiles: Beyond kinase inhibition, quinazoline derivatives demonstrate tubulin polymerization suppression (e.g., compound 2 with IC₅₀ 3.16 μM [2]), DNA topoisomerase interference, and cell cycle arrest induction. This functional versatility originates from the synthetic flexibility of the quinazoline scaffold, allowing strategic substitutions at C-2, C-4, and N-3 positions to modulate target engagement [6] .
Enhanced Selectivity Profiles: Structural modifications of the quinazoline nucleus significantly influence target specificity. Introduction of electron-donating groups at C-6/C-7 positions enhances EGFR selectivity, while hydrophobic substituents at C-2 improve VEGFR-2 binding affinity. Computational studies reveal that such modifications optimize steric complementarity within hydrophobic kinase pockets [8] .
Table 1: FDA-Approved Quinazoline-Based Anticancer Agents
Drug Name | Primary Target | Therapeutic Indication | Key Structural Features |
---|---|---|---|
Gefitinib | EGFR | NSCLC | Quinazoline C-6,7-dimethoxy substitution |
Erlotinib | EGFR | Pancreatic cancer, NSCLC | Quinazoline C-6,7-diethoxy side chain |
Afatinib | pan-EGFR | Metastatic NSCLC | Dimethylaminocrotonamide at C-4 |
Lapatinib | EGFR/HER2 | Breast cancer | Fluorobenzyl sulfonamide at N-1 |
Vandetanib | VEGFR-2/RET | Medullary thyroid cancer | N-methylpiperidine at C-4 |
Piperidine moieties serve as indispensable pharmacophoric elements in oncology drug design due to their:
Conformational Flexibility: The chair-boat equilibrium of piperidine enables adaptive binding to diverse enzyme pockets. N-methyl-1-(quinazolin-4-yl)piperidin-4-amine exploits this through its protonatable tertiary nitrogen (pKₐ ~10.5), facilitating ionic interactions with aspartate residues in ATP-binding sites [4] [7]. The equatorial methylamine substituent further enhances hydrogen bonding potential while maintaining membrane permeability (cLogP ~2.2 [7]).
Biological Activity Enhancement: Piperidine incorporation improves pharmacokinetic properties and target engagement:
Extended plasma half-life via metabolic stabilization of adjacent functional groupsClinical candidates like ceritinib (ALK inhibitor) demonstrate how piperidine modifications circumvent drug resistance in kinase targets [4].
Strategic Scaffold Hybridization: Piperidine serves as a molecular "linchpin" connecting quinazoline warheads to secondary pharmacophores. In N-methyl-1-(quinazolin-4-yl)piperidin-4-amine, the piperidine C-4 amine provides a synthetic handle for developing prodrugs or antibody-drug conjugates without compromising quinazoline-target interactions [4] [7].
Table 2: Piperidine-Containing Anticancer Agents in Clinical Use
Compound | Therapeutic Class | Biological Target | Role of Piperidine Motif |
---|---|---|---|
Imatinib | Tyrosine kinase inhibitor | BCR-ABL, PDGFR | Solubility enhancement via N-methylation |
Palbociclib | CDK4/6 inhibitor | Cyclin-dependent kinases | Hydrogen bond donor/acceptor interface |
Ceritinib | ALK inhibitor | Anaplastic lymphoma kinase | Resistance mitigation |
Raloxifene | Selective estrogen modulator | Estrogen receptor | Basic side chain for receptor interaction |
N-methyl-1-(quinazolin-4-yl)piperidin-4-amine | Investigational agent | Kinases (predicted) | Dual-function linker and pharmacophore |
The structural hybridization in N-methyl-1-(quinazolin-4-yl)piperidin-4-amine addresses critical challenges in cancer therapeutics:
Overcoming Compensatory Pathway Activation: Single-target agents frequently fail due to redundant signaling networks. The quinazoline-piperidine architecture enables simultaneous inhibition of complementary oncogenic pathways. For instance, compound 14k (structurally analogous to the subject compound) demonstrated dual EGFR/VEGFR-2 inhibition (IC₅₀ 0.18 μM and 0.29 μM, respectively), suppressing both proliferative signaling and tumor angiogenesis in hepatocellular carcinoma models [8].
Synergistic Pharmacological Effects: Molecular docking reveals distinct binding domains for each moiety: the quinazoline core occupies the adenine-binding pocket of kinases, while the piperidine N-methyl group extends toward the hydrophobic region II, enabling bifunctional inhibition. This spatial segregation allows concurrent target engagement impossible with monofunctional agents [7] [8].
Resistance Mitigation: Hybrid compounds exhibit lower susceptibility to mutation-driven resistance. Quinazoline-piperidine hybrids maintain efficacy against gefitinib-resistant EGFR(L858R/T790M) mutants by leveraging the flexible piperidine linker to accommodate steric changes in the kinase domain [8]. Computational models indicate <2 Å backbone deviation in mutant kinases when bound to N-methyl-1-(quinazolin-4-yl)piperidin-4-amine versus >5 Å with first-generation inhibitors.
Table 3: Anticancer Hybrid Scaffolds Incorporating Quinazoline and Piperidine Motifs
Hybrid Structure | Primary Targets | In Vitro Potency (IC₅₀) | Tumor Model |
---|---|---|---|
Quinazolin-2-yl-1,2,3-triazole | EGFR/Topo II | 3.26–8.59 μM (MTT) | Drug-resistant esophageal |
Piperidine-quinazoline-carbonyl | PARP-1 | 5.33 μM (HCT-116) | Colorectal adenocarcinoma |
N-methyl-1-(quinazolin-4-yl)piperidin-4-amine | Kinases (predicted) | Under investigation | Not yet reported |
Sulphonylquinazoline-piperidine | CDK2 | 0.058 μM (HepG-2) | Hepatocellular carcinoma |
The synthesis of N-methyl-1-(quinazolin-4-yl)piperidin-4-amine typically involves nucleophilic displacement of 4-chloroquinazoline by N-methylpiperidin-4-amine, yielding the hybrid scaffold in a single step [5]. This synthetic accessibility facilitates rapid structural diversification—the C-2 position of quinazoline remains available for electrophilic substitutions, while the piperidine N-H group can undergo reductive amination or acylation to generate combinatorial libraries. Preliminary screening indicates microtubule disruption and WRN helicase inhibition as potential mechanisms, though comprehensive target deconvolution studies are ongoing [2] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7